N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c15-10-4-2-1-3-9(10)7-16-12(22)8-23-14-19-18-13-17-11(21)5-6-20(13)14/h1-6H,7-8H2,(H,16,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUCDMEVZGYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C3N2C=CC(=O)N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (CAS Number: 877638-58-9) is a compound that has garnered attention due to its potential biological activities. The compound features a complex structure that includes a triazole and a pyrimidine moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂ClN₅O₂S with a molecular weight of 349.8 g/mol. The compound's structural components are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₅O₂S |
| Molecular Weight | 349.8 g/mol |
| CAS Number | 877638-58-9 |
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of triazolopyrimidines have shown moderate to high activity against various bacteria and fungi. Specific studies have demonstrated that similar compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Anticancer Properties
The presence of the triazole and pyrimidine rings in the compound suggests potential anticancer activity. Similar analogs have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, studies on related thiazolo[3,2-b]-1,2,4-triazinone derivatives revealed significant anticancer activities . The structure–activity relationship (SAR) analysis highlighted the importance of specific substitutions in enhancing cytotoxicity.
Case Studies
Several studies have investigated the biological activity of triazole-containing compounds:
- Antimicrobial Studies :
- Cytotoxicity Assessments :
-
Mechanistic Insights :
- Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer progression and microbial resistance mechanisms.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Several studies have indicated that compounds with similar structures to N-(2-chlorobenzyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide show significant antimicrobial properties. For instance:
- Activity Against Bacteria : Research has demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
This compound has shown promise in anticancer research:
- Cell Line Studies : In vitro assays have indicated cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have been evaluated for their efficacy against estrogen receptor-positive breast cancer cells (MCF7), revealing significant growth inhibition.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Molecular docking studies indicate that it may inhibit key enzymes involved in inflammatory pathways.
Case Study 1: Antimicrobial Screening
A recent study evaluated a series of triazole-based compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting the potential of similar compounds like this compound for development as antitubercular agents.
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and testing in clinical settings.
Q & A
Spectral cross-validation :
- IR: Confirm carbonyl (C=O, ~1650 cm⁻¹) and thioamide (C=S, ~1130 cm⁻¹) groups .
- : Identify aromatic protons (δ ~7.5–8.0 ppm) and methylene groups (δ ~2.0–4.0 ppm) .
Elemental analysis (C, H, N, S) to verify purity and stoichiometry .
Q. What analytical techniques are essential for assessing purity?
- Methodological Answer :
TLC (Silufol UV-254 plates) with chloroform:acetone (3:1) to monitor reaction progress and intermediate isolation .
Melting point determination (open capillary method) to compare with literature values .
HPLC or GC-MS for quantitative purity assessment, especially if byproducts are polar or volatile .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
Screen variables (temperature, solvent ratio, catalyst concentration) using factorial designs to identify critical parameters .
Use response surface methodology (RSM) to model interactions between variables (e.g., sulfuric acid volume vs. cyclization efficiency) .
Validate optimized conditions with triplicate runs to ensure reproducibility (e.g., achieving >95% yield for intermediate cyclization) .
Q. How should discrepancies in spectral data during characterization be resolved?
- Methodological Answer :
Cross-technique validation : Compare integrals with DEPT spectra to confirm proton assignments .
Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra and match experimental data .
Co-crystallization : If isolation fails (e.g., due to instability), grow co-crystals with stabilizing agents for X-ray analysis (as done for thioamide intermediates) .
Q. What strategies are effective for isolating unstable intermediates during synthesis?
- Methodological Answer :
In situ monitoring : Use real-time FTIR or Raman spectroscopy to track intermediate formation and degradation .
Protecting groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive amines or thiols during cyclization .
Alternative solvents : Replace polar protic solvents (e.g., H₂SO₄) with ionic liquids or DMF to reduce side reactions .
Q. How can contradictory data from biological assays be analyzed for structure-activity relationships (SAR)?
- Methodological Answer :
Statistical meta-analysis : Pool data from multiple assays (e.g., IC₅₀ values) to identify trends obscured by experimental noise .
Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions and correlate binding affinities with activity discrepancies .
Selective functionalization : Synthesize analogs (e.g., replacing Cl with F in the benzyl group) to isolate electronic or steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
